molecular formula C14H12ClFN4O B2997611 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide CAS No. 1797307-85-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide

Cat. No. B2997611
M. Wt: 306.73
InChI Key: WLCLKHCMUZJINA-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide” is a chemical compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of compounds containing the imidazo[1,2-b]pyrazole scaffold, such as “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide”, involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide” is based on the imidazo[1,2-b]pyrazole scaffold . This scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide” include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, and trapping reactions with various electrophiles .

Scientific Research Applications

Anticancer Potential

Compounds related to "N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide" have shown promise in cancer research. For example, fluoro substituted benzo[b]pyran derivatives have been tested against human cancer cell lines, including lung, breast, and CNS cancers, demonstrating anticancer activity at low concentrations (Hammam et al., 2005). This highlights the potential of fluoro-substituted compounds in developing anticancer agents.

Anti-inflammatory and Analgesic Activities

Imidazolyl acetic acid derivatives, including those with fluorine substitutions, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were found to exhibit significant anti-inflammatory activity and analgesic effects, suggesting their usefulness in treating inflammation and pain (Khalifa & Abdelbaky, 2008).

Antipsychotic Agent Development

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has revealed potential antipsychotic properties without interacting with dopamine receptors, a common target for existing antipsychotics. This unique mechanism of action indicates the potential for developing new antipsychotic medications (Wise et al., 1987).

Imaging Agent Development

Fluoroethoxy and fluoropropoxy substituted compounds have demonstrated high in vitro affinity and selectivity for peripheral benzodiazepine receptors compared to central ones. These properties make them promising candidates for imaging agent development to study neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).

Anticonvulsant Activity

N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines have been synthesized as analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine and tested for anticonvulsant activity. Although less active than the parent compound, these analogs' distinct electrostatic isopotential maps suggest a nuanced approach to optimizing anticonvulsant activity (Kelley et al., 1995).

Future Directions

The future directions for research on “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide” and similar compounds could involve further exploration of their bioactivities and potential applications in pharmaceutical, agrochemical, and material science . Additionally, the development of new synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-chloro-6-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN4O/c15-10-2-1-3-11(16)13(10)14(21)17-6-7-19-8-9-20-12(19)4-5-18-20/h1-5,8-9H,6-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCLKHCMUZJINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CN3C2=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide

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